molecular formula C11H19NO2 B13916990 Tert-butyl hex-5-YN-2-ylcarbamate

Tert-butyl hex-5-YN-2-ylcarbamate

Cat. No.: B13916990
M. Wt: 197.27 g/mol
InChI Key: XVXNOWDWILDOQS-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Chemical Biology

In the field of modern organic synthesis, the demand for efficient and modular approaches to complex molecules is ever-present. Compounds like tert-butyl hex-5-yn-2-ylcarbamate are highly valued as "building blocks" because they allow for the sequential and controlled addition of molecular complexity. The Boc-protected amine offers a stable handle that can be deprotected under specific conditions to reveal a nucleophilic amine, ready for further reactions. Simultaneously, the terminal alkyne is a gateway to a rich variety of transformations, including click chemistry, coupling reactions, and the formation of heterocyclic systems. This dual functionality makes it a powerful tool in the synthesis of diverse molecular libraries for drug discovery and chemical biology investigations.

Academic Importance of Carbamate (B1207046) and Alkyne Functionalities in Complex Molecule Construction

The carbamate group, particularly the Boc-protected amine, is a cornerstone of modern peptide synthesis and the broader field of organic synthesis. nih.gov Its stability to a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal protecting group. organic-chemistry.org This allows chemists to perform modifications on other parts of the molecule, such as the alkyne, without unintended interference from the amine. nih.gov

The terminal alkyne functionality is equally significant. It is a versatile functional group that participates in a host of high-yielding and specific reactions. rsc.org For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," allows for the facile formation of triazole rings, which are important scaffolds in medicinal chemistry. rsc.org Furthermore, alkynes can undergo various coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form carbon-carbon bonds and extend molecular frameworks.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound and structurally related compounds primarily focuses on their application as key intermediates in the synthesis of novel compounds. These areas include:

Synthesis of Heterocyclic Compounds: The alkyne and carbamate moieties can be elaborated to form a wide variety of nitrogen- and oxygen-containing heterocyclic rings, which are prevalent in biologically active molecules. osi.lvchemicalbook.com

Development of Biologically Active Molecules: This building block is utilized in the synthesis of potential therapeutic agents, such as enzyme inhibitors and receptor modulators. For instance, related carbamate-containing structures are used in the development of kinase inhibitors for treating immunological and oncological conditions. chemicalbook.com

Asymmetric Synthesis: Chiral versions of this compound serve as valuable starting materials for the enantioselective synthesis of complex natural products and pharmaceuticals.

Medicinal Chemistry: The compound serves as a scaffold that can be systematically modified to explore structure-activity relationships (SAR) in drug discovery programs. For example, similar carbamate building blocks have been used in the synthesis of inhibitors for enzymes like anaplastic lymphoma kinase (ALK). chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl N-hex-5-yn-2-ylcarbamate

InChI

InChI=1S/C11H19NO2/c1-6-7-8-9(2)12-10(13)14-11(3,4)5/h1,9H,7-8H2,2-5H3,(H,12,13)

InChI Key

XVXNOWDWILDOQS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC#C)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Tert Butyl Hex 5 Yn 2 Ylcarbamate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections."

The most logical initial disconnection is at the carbamate (B1207046) linkage. This bond is readily formed in the forward synthesis by reacting an amine with a suitable tert-butoxycarbonyl (Boc) protecting group source. This disconnection simplifies the target molecule into two key synthons: the hex-5-yn-2-amine (B13182274) and a Boc-group donor.

The chiral center at the C-2 position of the hex-5-yn-2-yl backbone is a critical feature of the molecule. Several strategies can be envisioned for its stereoselective introduction:

Use of a Chiral Pool Starting Material: A straightforward approach involves starting with a readily available enantiopure building block, such as an amino acid. For instance, L-serine can be a precursor, with its stereocenter serving as the foundation for the C-2 position of the target molecule. researchgate.net

Asymmetric Synthesis: Asymmetric reactions can create the chiral center with high enantiomeric excess. This could involve asymmetric reduction of a corresponding ketone or an asymmetric Mannich-type reaction. orgsyn.org

The terminal alkyne group is another key functional group that requires strategic incorporation. Common methods include:

Alkylation of Acetylides: A nucleophilic acetylide can be reacted with a suitable electrophile to form the carbon-carbon bond of the alkyne.

Corey-Fuchs Reaction: This reaction transforms an aldehyde into a terminal alkyne. researchgate.net This method is particularly useful when the synthetic route proceeds via an aldehyde intermediate.

Development of Classical Synthetic Routes to Tert-butyl hex-5-YN-2-ylcarbamate

Classical synthetic routes translate the retrosynthetic plan into a series of practical laboratory steps.

The protection of the amine group is a crucial step in the synthesis to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. fishersci.co.uknih.govmasterorganicchemistry.com

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uknih.gov This reaction is generally high-yielding and can be performed under mild conditions. fishersci.co.uk

Deprotection of the Boc group is usually accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukmasterorganicchemistry.com

The construction of the six-carbon backbone with a terminal alkyne can be achieved through various synthetic transformations. One potential route starting from a protected amino acid like L-serine could involve the following key steps: researchgate.net

Protection and Esterification: The amino and carboxylic acid groups of the starting amino acid are protected.

Reduction: The ester is reduced to an aldehyde.

Corey-Fuchs Reaction: The aldehyde is converted to the terminal alkyne. researchgate.net

Deprotection: Removal of protecting groups yields the desired hex-5-yn-2-amine, which can then be protected with the Boc group.

Reaction Mechanisms and Reactivity Profiles of Tert Butyl Hex 5 Yn 2 Ylcarbamate

Mechanistic Investigations of Carbamate (B1207046) Cleavage and Transformations

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its stability under many reaction conditions and its susceptibility to clean removal under specific, controlled protocols.

The removal of the Boc protecting group is most frequently accomplished under acidic conditions. The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comyoutube.comjk-sci.com This initial protonation enhances the electrophilicity of the carbonyl carbon and facilitates the fragmentation of the molecule. The key step is the departure of the stable tert-butyl cation, which is then typically neutralized by deprotonation to form gaseous isobutene. total-synthesis.comcommonorganicchemistry.com The resulting carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide and yielding the free amine as its corresponding salt. commonorganicchemistry.commasterorganicchemistry.com

While generally stable to basic conditions, the Boc group can be cleaved under specific base-mediated pathways, although this is less common. total-synthesis.com For certain substrates, particularly N-Boc protected heteroarenes, refluxing in aqueous methanolic potassium carbonate has proven effective for deprotection. researchgate.net This method is considered mild and can be advantageous when acidic conditions are not tolerated by other functional groups in the molecule.

PathwayTypical ReagentsMechanism HighlightsByproducts
Acid-Catalyzed Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl)Protonation of carbamate, formation of stable tert-butyl cation, decarboxylation of carbamic acid. commonorganicchemistry.commasterorganicchemistry.comIsobutene, Carbon Dioxide commonorganicchemistry.com
Base-Mediated Potassium Carbonate (K₂CO₃) in aq. Methanol (reflux)Generally less common; mechanism is substrate-dependent, often requiring elevated temperatures. researchgate.netVaries with substrate and conditions.

The nitrogen atom of the carbamate in tert-butyl hex-5-yn-2-ylcarbamate can act as an internal nucleophile, participating in cyclization reactions with the tethered alkyne. These transformations are typically facilitated by transition metal catalysts, most notably gold and copper complexes. Gold(I) catalysts, for example, are known to activate the alkyne toward nucleophilic attack. In the case of alkynyl carbamates, this can lead to an intramolecular hydroamination, where the carbamate nitrogen adds across the triple bond to form heterocyclic structures like 1,2-dihydroisoquinolines from suitable precursors. nih.gov

Similarly, gold-catalyzed oxidative cyclization of related amide-alkynes can produce functionalized γ-lactams. rsc.org Copper catalysts can also promote coupling and cyclization cascades. For instance, N-(ortho-chloromethyl)aryl carbamates react with terminal alkynes in a copper-catalyzed process to construct indole (B1671886) rings. rsc.org These reactions highlight the synthetic potential of using the carbamate nitrogen to build cyclic systems by engaging the terminal alkyne.

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne is an exceptionally versatile functional group, amenable to a wide array of transformations that construct new carbon-carbon and carbon-heteroatom bonds.

The terminal alkyne of this compound is an ideal participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of a "click chemistry" reaction. organic-chemistry.orgnih.gov This reaction provides a highly efficient and regiospecific method for forming a stable 1,4-disubstituted 1,2,3-triazole ring by joining the alkyne with an organic azide (B81097). organic-chemistry.orgsigmaaldrich.com The reaction is renowned for its high yields, mild conditions, and tolerance of a vast array of functional groups, including the Boc-carbamate. sigmaaldrich.combeilstein-journals.org The catalytic cycle involves the formation of a copper(I) acetylide intermediate which then reacts with the azide, proceeding through a six-membered copper-containing intermediate before reductive elimination furnishes the triazole product and regenerates the catalyst. nih.gov

ReactionCatalyst SystemKey FeaturesProduct
CuAAC (Click Chemistry) Cu(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate)High efficiency, high regioselectivity (1,4-isomer), wide functional group tolerance, mild aqueous or organic conditions. organic-chemistry.orgnih.gov1,4-Disubstituted 1,2,3-triazole

The alkyne's triple bond can be functionalized through various metal-catalyzed additions.

Hydroamination : The addition of an N-H bond across the alkyne can be achieved using catalysts that dictate the regiochemical outcome. Copper nanoparticle catalysts, for example, promote the intermolecular hydroamination of terminal alkynes to yield Markovnikov products (imines, which can be reduced to amines where the nitrogen is bonded to the more substituted carbon). conicet.gov.arnih.gov Conversely, titanocene-based catalysts can direct the reaction toward the anti-Markovnikov product, where the nitrogen adds to the terminal carbon. organic-chemistry.org

Carbometallation : This class of reactions involves the addition of an organometallic reagent (R-M) across the triple bond, forming a new C-C bond and a new, more complex organometallic species. wikipedia.orgscispace.com A well-known example is carboalumination, often catalyzed by zirconocene (B1252598) dichloride, where an organoaluminum reagent adds across the alkyne. wikipedia.org The resulting vinyl-metal species can be trapped with various electrophiles to create highly substituted alkenes.

FunctionalizationCatalyst/Reagent ExampleRegioselectivityProduct Type
Hydroamination Copper NanoparticlesMarkovnikov conicet.gov.arnih.govBranched Amine (after reduction)
Hydroamination Titanocene ComplexesAnti-Markovnikov organic-chemistry.orgLinear Amine (after reduction)
Carbometallation R₃Al / ZrCp₂Cl₂Syn-additionVinyl-metal species

The electron-rich π-system of the alkyne is susceptible to electrophilic attack, while the terminal proton's acidity allows for nucleophilic reactivity via an acetylide intermediate.

Electrophilic Addition : Similar to alkenes, alkynes undergo addition with electrophiles like hydrogen halides (HX) and halogens (X₂). lumenlearning.combyjus.com The addition of HX to a terminal alkyne like this compound follows Markovnikov's rule, with the proton adding to the terminal carbon and the halide adding to the internal carbon to form a vinyl halide. lumenlearning.comlibretexts.org The acid- and mercury-catalyzed hydration of the alkyne also proceeds via Markovnikov addition of water to yield an enol, which rapidly tautomerizes to the more stable methyl ketone. libretexts.orglibretexts.org

Nucleophilic Addition : The proton on the terminal alkyne is weakly acidic and can be removed by a strong base (e.g., sodium amide, NaNH₂) to form a terminal acetylide anion. libretexts.org This acetylide is a powerful carbon-based nucleophile that can attack a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides, providing a key method for carbon-carbon bond formation. libretexts.orgquora.com

Lack of Specific Data for this compound Prevents In-Depth Analysis of Reactivity and Kinetics

Detailed research findings on the reaction mechanisms, stereochemical outcomes, and kinetic profiles of the specific chemical compound This compound are not presently available in the public domain. While extensive research exists for structurally related carbamates and alkynyl compounds, a direct and thorough investigation into the reactivity of this particular molecule has not been identified in a comprehensive search of scientific literature.

Therefore, a detailed discussion on the stereochemical outcomes, diastereoselectivity in its reactions, and kinetic studies of its key transformations and reaction pathways cannot be provided at this time. Scientific accuracy demands that such an analysis be based on specific experimental data for the compound .

For context, research on analogous compounds offers insights into potential areas of reactivity. For instance, studies on other carbamates, such as tert-butyl (2-oxo-2H-pyran-5-yl)carbamate, have detailed their participation in Diels-Alder cycloadditions, analyzing the resulting regio- and stereoselectivity. Similarly, enzymatic kinetic resolutions of other carbamates like tert-butyl 2-(1-hydroxyethyl)phenylcarbamate have been explored, demonstrating excellent enantioselectivity with certain enzymes. However, these findings are specific to the studied molecules and cannot be directly extrapolated to this compound without dedicated experimental verification.

Without specific studies on this compound, any discussion of its reaction mechanisms, stereochemistry, and kinetics would be speculative and not meet the required standards of scientific accuracy. Further experimental investigation is necessary to elucidate the chemical behavior of this compound.

Advanced Spectroscopic and Spectrometric Characterization in Research of Tert Butyl Hex 5 Yn 2 Ylcarbamate

Advanced analytical methods are indispensable for the unambiguous identification and detailed structural mapping of organic molecules. For a compound such as tert-butyl hex-5-yn-2-ylcarbamate, techniques that provide insights into its connectivity, stereochemistry, and three-dimensional arrangement are of paramount importance.

Tandem mass spectrometry (MS/MS) serves as a powerful tool for elucidating the structure of ions by subjecting them to fragmentation and analyzing the resulting fragment ions. In a hypothetical MS/MS analysis of this compound, the precursor ion, corresponding to the protonated molecule [M+H]⁺, would be selectively isolated. This precursor ion would then be subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions.

The fragmentation patterns observed would be indicative of the molecule's structure. For instance, the labile tert-butoxycarbonyl (Boc) protecting group is known to undergo characteristic fragmentation pathways. Common losses would include isobutylene (B52900) (56 Da) or the entire tert-butyl group (57 Da), as well as the loss of carbon dioxide (44 Da). The fragmentation of the hexynyl backbone would provide further structural confirmation.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Collision Energy (eV)Product Ions (m/z)Postulated Neutral Loss
[M+H]⁺10-30[M+H - C₄H₈]⁺Isobutylene
[M+H]⁺10-30[M+H - C₄H₉]⁺Tert-butyl radical
[M+H]⁺10-30[M+H - CO₂]⁺Carbon dioxide
[M+H]⁺10-30[M+H - C₅H₉NO₂]⁺Boc-amine moiety

Note: This table is based on theoretical fragmentation patterns for carbamates and has not been experimentally verified for this compound due to a lack of available data.

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, as the compound contains a stereocenter at the C2 position of the hexynyl chain, X-ray crystallography of a single enantiomer would unambiguously establish its absolute stereochemistry.

The process would involve growing a suitable single crystal of the compound, which can be a significant challenge. Once a crystal of sufficient quality is obtained, it is exposed to a beam of X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined.

Table 2: Illustrative Crystallographic Data Parameters for a Carbamate (B1207046) Compound

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)98.76
Volume (ų)1354.2
Z4
R-factor< 0.05

Note: The data in this table are representative of a small organic molecule and are for illustrative purposes only. Specific crystallographic data for this compound is not currently available.

The successful application of these advanced analytical techniques would be crucial in providing a complete and unambiguous structural characterization of this compound, forming a solid foundation for any further research or application of this compound.

Theoretical and Computational Studies of Tert Butyl Hex 5 Yn 2 Ylcarbamate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research, providing a balance between computational cost and accuracy for molecules of this size. DFT methods are used to solve the electronic structure of a molecule, which in turn allows for the prediction of its geometry, energy, and a wide array of chemical properties. For tert-butyl hex-5-yn-2-ylcarbamate, DFT calculations would begin with a geometry optimization to find the lowest energy structure (the ground state). From this optimized geometry, further analyses can be performed to understand its electronic distribution, reactivity, and to predict spectroscopic parameters that can be compared with experimental data.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most energetic electrons and acts as an electron donor in chemical reactions. For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons on the nitrogen and oxygen atoms of the carbamate (B1207046) group.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital available to accept electrons, thus acting as an electron acceptor. The LUMO is likely to be localized around the alkyne functional group, specifically involving the antibonding π* orbitals of the carbon-carbon triple bond.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. This gap is particularly relevant for predicting participation in reactions such as cycloadditions.

Computational studies on similar molecules show that the presence of an electron-donating carbamate group can raise the HOMO energy, while the alkyne provides a site for nucleophilic attack or cycloaddition, governed by the LUMO.

Table 1: Representative Frontier Molecular Orbital Data for this compound (Hypothetical DFT Calculation)
ParameterEnergy (eV)Description
HOMO Energy-6.85Indicates electron-donating capability, primarily localized on the carbamate moiety.
LUMO Energy-0.52Indicates electron-accepting capability, primarily localized on the π* orbitals of the alkyne.
HOMO-LUMO Gap (ΔE)6.33Suggests moderate kinetic stability, with the alkyne being a potential site for reaction.

DFT calculations are highly effective at predicting spectroscopic data, which serves as a vital bridge between theoretical models and experimental reality. By simulating spectra, researchers can confirm the identity and structure of a synthesized compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. Each vibrational mode corresponds to a specific energy, which translates to a peak in the IR spectrum. Comparing the calculated spectrum with an experimental one helps to confirm the presence of key functional groups. For this compound, characteristic vibrations would include the N-H stretch, the C=O stretch of the carbamate, the C≡C triple bond stretch, and the terminal ≡C-H stretch. Calculated frequencies are often systematically higher than experimental ones and are typically scaled by a factor (e.g., ~0.96) to improve agreement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can also be predicted with reasonable accuracy. The calculations determine the magnetic shielding around each nucleus, which is then converted to a chemical shift value relative to a standard (e.g., TMS). These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex structures.

Table 2: Predicted vs. Typical Experimental IR Frequencies for Key Functional Groups (Hypothetical)
Functional GroupVibrational ModePredicted Scaled Wavenumber (cm⁻¹)Typical Experimental Range (cm⁻¹)
AmineN-H Stretch33503300-3500
CarbamateC=O Stretch16951680-1720
AlkyneC≡C Stretch21252100-2260
Terminal Alkyne≡C-H Stretch33053250-3350

Conformational Analysis and Molecular Dynamics Simulations

This compound is a flexible molecule with several rotatable single bonds. Understanding its preferred shapes, or conformations, is essential as they can significantly influence its physical properties and biological interactions.

The molecule's flexibility arises from rotation around the C-N bond of the carbamate and the C-C bonds of the hexyl chain. Computational methods can systematically explore the potential energy surface (PES) to identify all stable conformers (local minima on the PES). Studies on other carbamates

Prediction of Non-Covalent Interactions and Molecular Recognition Phenomena

The molecular architecture of this compound, featuring a carbamate group, a terminal alkyne, and a bulky tert-butyl group, dictates its potential to engage in a variety of non-covalent interactions. These weak interactions are fundamental to its behavior in condensed phases and its potential for molecular recognition by biological or synthetic receptors. While specific experimental or computational studies on this molecule are not extensively documented, its interactive potential can be predicted based on the known properties of its constituent functional groups. Theoretical methods, particularly Density Functional Theory (DFT) and the Non-Covalent Interaction (NCI) index, are powerful tools for modeling and visualizing these phenomena. chemrxiv.orgacs.org

Non-covalent interactions are crucial in diverse fields such as supramolecular chemistry, crystal engineering, and enzymatic chemistry. mdpi.com They are broadly categorized into hydrogen bonds, van der Waals forces (including London dispersion forces), electrostatic interactions, and π-system interactions, all of which are relevant to this compound. researchgate.netrsc.orgresearchgate.net

Hydrogen Bonding: The carbamate moiety is a primary site for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and, to a lesser extent, the ester-like oxygen are effective hydrogen bond acceptors. These interactions are highly directional and play a significant role in determining the conformation and aggregation state of carbamate-containing molecules. ed.ac.uk Computational studies on similar carbamate monomers have shown that intramolecular hydrogen bonds can influence their conformational landscape. chemrxiv.orgacs.org

π-System Interactions: The terminal alkyne group, with its triple bond, possesses a cylindrical π-electron cloud. This region can participate in several types of non-covalent interactions:

π-π Stacking: The alkyne can interact with other π-systems (e.g., aromatic rings or other alkynes) through stacking interactions, driven by a combination of electrostatic and dispersion forces. mdpi.com

C-H···π Interactions: The acetylenic C-H bond is weakly acidic and can act as a hydrogen bond donor to a π-system. Conversely, the alkyne's π-cloud can act as a weak hydrogen bond acceptor for other C-H, N-H, or O-H donors.

Alkyne as a Lewis Acid: It is known that alkynes can act as π-acids in forming complexes, which can be classified as a type of tetrel bond. mdpi.com This involves the interaction of the π-system with an electron-rich species.

Electrostatic Interactions: The carbamate group has a significant dipole moment due to the polarized C=O and N-H bonds. These dipoles can lead to electrostatic interactions with other polar molecules or with charged species. ed.ac.uk The electrostatic potential of the carbamate is a major factor controlling phenomena like precipitation in non-aqueous solutions. ed.ac.uk

Computational approaches like the NCI plot method are invaluable for visualizing and characterizing these weak interactions. acs.org This technique analyzes the electron density and its derivatives to identify regions of non-covalent interactions in real space, distinguishing between stabilizing hydrogen bonds, attractive van der Waals forces, and destabilizing steric repulsion. acs.org For a molecule like this compound, NCI analysis could reveal intramolecular interactions that stabilize certain conformations and intermolecular contacts that govern its self-assembly.

The combination of these non-covalent forces provides a complex interaction potential for this compound. This makes it an interesting candidate for studies in molecular recognition, where the specific geometry and electronic properties of its functional groups could allow for selective binding to a host molecule, such as an enzyme active site or a synthetic receptor. The orchestrated cooperation of these varied, weak interactions is essential for achieving strong and selective molecular recognition. researchgate.net

Below is a summary of the predicted non-covalent interactions for this compound.

Interaction TypeParticipating Group(s)Role of Molecular MoietyPredicted Significance
Hydrogen Bond DonorCarbamate (N-H)Donates proton to an acceptorHigh
Hydrogen Bond AcceptorCarbamate (C=O)Accepts proton from a donorHigh
π-π StackingAlkyne (C≡C)Interacts with other π-systemsModerate
C-H···π InteractionAlkyne (C≡C-H)C-H acts as donor; π-cloud as acceptorModerate
Tetrel BondAlkyne (C≡C)Acts as a π-acid (Lewis acid)Context-Dependent
London Dispersion ForcesAlkyl chain, tert-butyl groupContributes to overall attractionHigh
Steric Repulsiontert-butyl groupInfluences molecular packing and conformationHigh
Dipole-Dipole InteractionsCarbamate groupOrients molecules in polar environmentsModerate

Applications of Tert Butyl Hex 5 Yn 2 Ylcarbamate As a Versatile Synthetic Building Block and Precursor

Incorporation into Complex Organic Architectures via "Click" Chemistry and Related Bioconjugation Strategies

The presence of a terminal alkyne in tert-butyl hex-5-yn-2-ylcarbamate makes it an ideal candidate for "click" chemistry reactions. These reactions are known for their high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. This has led to its use in creating complex molecules for biological applications.

The structure of this compound is well-suited for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. The protected amine can be deprotected and incorporated into a peptide backbone, while the alkyne can be used to attach side chains or to cyclize the peptide. This allows for the creation of novel peptide structures with enhanced stability and biological activity.

Similarly, in the field of glycochemistry, this building block can be used to create oligosaccharide analogs. The alkyne group can be attached to sugar scaffolds, and the protected amine can be used to introduce amino functionalities. These modified sugars are valuable tools for studying carbohydrate-protein interactions and for developing new therapeutic agents.

The "click" reactivity of this compound is also used to modify the surfaces of polymers and nanomaterials. By attaching this molecule to a surface, a protected amine group is introduced, which can then be deprotected to allow for further functionalization. This is a common strategy for creating biocompatible coatings on medical devices or for developing targeted drug delivery systems.

For instance, polymeric surfaces can be functionalized through techniques like aminolysis to introduce reactive sites that can then be coupled with molecules like this compound. This process allows for the creation of surfaces with specific chemical and biological properties.

Role in the Total Synthesis and Analog Preparation of Natural Products

While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in many complex natural products. The combination of a chiral amine and a terminal alkyne is a common feature in many biologically active molecules. Therefore, this compound serves as a valuable starting material for the synthesis of fragments of natural products or for the preparation of analogs with modified properties. For example, related compounds are used as reactants in the preparation of complex molecules like star-shaped poly(ε-caprolactone). chemicalbook.com

Precursor in the Development of Advanced Functional Materials

The unique properties of this compound also make it a valuable precursor for the development of advanced functional materials. The terminal alkyne and the protected amine allow for its incorporation into a variety of material architectures.

The bifunctional nature of this compound allows it to be used as a monomer in polymerization reactions. The alkyne can undergo polymerization through various methods, while the protected amine can be deprotected after polymerization to yield functional polymers with pendant amine groups. These polymers can have applications in areas such as gene delivery, catalysis, and as scaffolds for tissue engineering.

The ability of the alkyne group to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, makes this compound a useful component for the construction of supramolecular assemblies. These ordered structures can exhibit interesting photophysical or electronic properties and have potential applications in sensors, molecular machines, and smart materials.

Utilization in Probe Design for Chemical Biology Research (excluding in vivo applications)

The terminal alkyne group in this compound makes it an ideal scaffold for the construction of chemical probes for chemical biology research. Chemical probes are small molecules used to study biological systems, and they typically consist of a reactive group to bind to a target, a linker, and a reporter tag for detection or enrichment. youtube.com The terminal alkyne on the carbamate (B1207046) allows for its use as a bioorthogonal handle, meaning it can be selectively reacted in a complex biological mixture without interfering with native biochemical processes.

The most common application of a terminal alkyne in probe design is through copper-catalyzed or strain-promoted azide-alkyne cycloaddition, often referred to as "click chemistry." This reaction allows for the efficient and specific attachment of a reporter molecule, such as a fluorophore (e.g., rhodamine) for imaging or a biotin (B1667282) tag for affinity purification and enrichment of target proteins. youtube.com

In a typical workflow for reactivity-based profiling, a probe containing a reactive group and the alkyne handle is incubated with a complex proteome. After the probe covalently labels its protein targets, a reporter tag with a complementary azide (B81097) group is "clicked" onto the alkyne. This allows for the visualization or isolation of the labeled proteins for subsequent identification by mass spectrometry. This approach has been widely used to map reactive and ligandable sites across the proteome. youtube.com While direct use of this compound in a published probe has not been identified, its structural motif is analogous to other alkyne-bearing chemical crosslinkers and probes used in chemical biology. For instance, compounds like tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate are utilized as crosslinkers where the propargyl group (a terminal alkyne) is available for click chemistry reactions. youtube.com

The following table outlines the components of a potential chemical probe derived from this compound:

Probe ComponentFunctionExample from this compound
Reactive Group Covalently or non-covalently binds to the biological target.Can be introduced by modifying the amine after Boc-deprotection.
Linker Connects the reactive group and the reporter tag.The hexyl chain of the molecule serves as a linker.
Reporter Handle Allows for detection, visualization, or enrichment.The terminal alkyne (-C≡CH) group.

Development of Novel Heterocyclic Systems Through Intramolecular and Intermolecular Cyclization Reactions

The dual functionality of this compound makes it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The Boc-protected amine and the terminal alkyne can participate in a range of intramolecular and intermolecular cyclization reactions, often catalyzed by transition metals, to form rings of various sizes.

Intramolecular Cyclization:

Following deprotection of the Boc group, the resulting primary amine in the hex-5-yn-2-amine (B13182274) can undergo intramolecular cyclization with the terminal alkyne. This type of reaction is a powerful method for constructing cyclic structures. For instance, the intramolecular cyclization of aminoalkynes is a known strategy for synthesizing piperidine (B6355638) derivatives. youtube.comwhiterose.ac.uk Depending on the reaction conditions and catalysts used, different ring sizes and substitution patterns can be achieved. Gold-catalyzed cyclization of aminoalkynes, for example, is a well-established method for the synthesis of nitrogen heterocycles. nih.gov

The general scheme for such a cyclization is as follows:

Deprotection: Removal of the Boc group with an acid (e.g., trifluoroacetic acid) to liberate the free amine.

Cyclization: The amine nitrogen attacks the alkyne, often activated by a metal catalyst (e.g., gold, palladium, or copper), to form a new heterocyclic ring.

Intermolecular Cyclization:

The terminal alkyne of this compound can also participate in intermolecular cycloaddition reactions. One of the most prominent examples is the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene (B86901) ring. While the alkyne itself can act as a dienophile, related carbamate-containing compounds have been shown to act as "chameleon" dienes. For example, tert-butyl(2-oxo-2H-pyran-5-yl)carbamate undergoes efficient Diels-Alder cycloadditions with various alkenes. researchgate.net This suggests that with appropriate functionalization, the core structure of this compound could be elaborated into a diene system for cycloaddition reactions.

The following table summarizes representative cyclization reactions that precursors with similar functionalities to this compound can undergo.

Reaction TypeReactantsProduct TypeCatalyst/Conditions
Intramolecular Aminohalogenation γ-Unsaturated N-chloroaminesChloropiperidinesCuCl
Intramolecular Hydroamination AminoalkynesCyclic Imines/EnaminesGold or other transition metals
[4+2] Cycloaddition (Diels-Alder) 5-(BocNH)-2(H)pyran-2-one + Methyl acrylateBicyclic lactoneHeat (100 °C)
Intramolecular Nucleophilic Addition N-Boc protected α-amino carbanions + in situ generated arynes1-Aryl-2,3,4,5-tetrahydro-1H-2-benzazepinesn-BuLi, THF

These examples underscore the potential of this compound as a versatile building block for generating molecular diversity in the synthesis of novel heterocyclic systems.

Future Directions and Emerging Research Avenues for Tert Butyl Hex 5 Yn 2 Ylcarbamate

Exploration of Novel Catalytic Systems for its Transformations

The reactivity of the terminal alkyne and the carbamate (B1207046) group in tert-butyl hex-5-yn-2-ylcarbamate presents a rich landscape for catalytic exploration. Future research will likely focus on developing novel catalytic systems that can selectively transform this molecule with high efficiency and stereocontrol.

Gold and platinum complexes are well-known for their ability to act as π-acid catalysts, activating carbon-carbon triple bonds towards nucleophilic attack. researchgate.netresearchgate.net The development of new gold(I) and platinum(II) catalysts with tailored ligands could enable a variety of transformations, including hydroamination, hydration, and cycloisomerization reactions. researchgate.netacs.org For instance, gold-catalyzed intramolecular hydroarylation could lead to the synthesis of complex heterocyclic structures. The cooperative action of gold and platinum in frustrated Lewis pair (FLP) systems also shows promise for alkyne activation under mild conditions. nih.gov

Ruthenium catalysts, known for their versatility in organic synthesis, offer another promising avenue. numberanalytics.com Ruthenium-catalyzed reactions, such as propargylic substitution and addition of carboxylic acids to the alkyne, could be explored to generate a diverse library of functionalized molecules. rsc.orgresearchgate.netresearchgate.net The development of chiral ruthenium catalysts could also enable enantioselective transformations at the propargylic position.

Furthermore, research into palladium-catalyzed cross-coupling reactions, such as Sonogashira and Heck couplings, will continue to be important for derivatizing the alkyne terminus. nih.gov The development of more active and robust palladium catalysts, potentially in combination with other metals like silver, could expand the scope of these reactions and allow for their execution in more environmentally friendly aqueous media. nih.gov

Table 1: Potential Catalytic Transformations of this compound

Catalytic SystemPotential TransformationProduct Class
Gold(I)/Platinum(II)Hydroamination/HydrationImines/Ketones
Gold(I)CycloisomerizationHeterocycles
Ruthenium(III)Propargylic SubstitutionSubstituted Alkynes
Palladium(0)/Copper(I)Sonogashira CouplingAryl/Vinyl Alkynes
Palladium(II)/Silver(I)Homocoupling1,3-Diynes

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The structural features of this compound make it an ideal candidate for integration into automated synthesis and high-throughput experimentation (HTE) platforms. The Boc-protecting group is stable under a wide range of reaction conditions but can be readily removed, a key feature for multi-step automated syntheses. researchgate.netresearchgate.net The terminal alkyne is a versatile handle for a variety of "click" reactions and other transformations amenable to automated workflows.

Future research will likely involve the use of this building block in automated systems to rapidly generate libraries of diverse compounds for screening in drug discovery and materials science. Flow chemistry, in particular, offers a powerful platform for the safe and efficient handling of reactive intermediates and for the optimization of reaction conditions in real-time. The integration of this compound into flow-based HTE systems could accelerate the discovery of new bioactive molecules and functional materials.

Advanced Applications in Bio-orthogonal Chemistry and Materials Science

The terminal alkyne functionality of this compound is a key feature for its application in bio-orthogonal chemistry. This field involves chemical reactions that can occur in living systems without interfering with native biochemical processes. website-files.comacs.org The alkyne group can participate in highly efficient and specific "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages. mdpi.comnih.gov

This capability allows for the labeling and tracking of biomolecules in their native environments. website-files.comacs.org Future research could involve incorporating this compound into larger molecules, such as peptides, oligonucleotides, or drug candidates, to create chemical probes for studying biological processes. nih.govyoutube.com These probes could be used for in-vivo imaging, target identification, and understanding drug mechanisms of action. website-files.comnih.gov The chirality of the molecule could also be exploited to study stereospecific interactions in biological systems.

In materials science, the alkyne group provides a reactive site for polymerization and surface functionalization. nih.govdigitellinc.com Alkyne-based click polymerizations are becoming increasingly important for the synthesis of functional polymers with advanced structures. rsc.org this compound could be used as a monomer or a cross-linking agent to create novel polymers with tailored properties. For example, it could be incorporated into polyesters or other biodegradable polymers to create materials for tissue engineering and drug delivery applications. acs.org The chiral nature of the building block could also be used to introduce chirality into materials, leading to unique optical or catalytic properties. chiralpedia.com

Development of Sustainable and Atom-Economical Synthetic Strategies

Future research will increasingly focus on developing sustainable and atom-economical methods for the synthesis and transformation of this compound. Atom economy is a key principle of green chemistry that aims to maximize the incorporation of all materials used in a chemical process into the final product. nih.gov

Strategies to improve the atom economy of reactions involving this compound include the development of catalytic C-H activation methods to avoid the need for pre-functionalized starting materials. Cross-dehydrogenative coupling reactions, which form carbon-carbon or carbon-heteroatom bonds with the formal loss of only dihydrogen, are a particularly promising area of research. researchgate.net

Furthermore, the development of solvent-free or water-based reaction conditions will be crucial for reducing the environmental impact of synthetic processes. rsc.org For the synthesis of the carbamate moiety itself, research into phosgene-free methods utilizing carbon dioxide as a C1 source is a key area of green chemistry. rsc.orgrsc.org The metathesis reaction of ureas and organic carbonates also offers a 100% atom-efficient route to carbamates. tandfonline.com

Table 2: Green Chemistry Metrics for Synthetic Strategies

StrategyKey PrinciplePotential Application for this compound
Atom EconomyMaximize incorporation of reactants into productIodosulfenylation of the alkyne. rsc.org
CatalysisUse of small amounts of catalysts to promote reactionsGold- or ruthenium-catalyzed transformations. researchgate.netresearchgate.net
Use of Renewable FeedstocksSourcing starting materials from renewable sourcesSynthesis from bio-derived precursors.
Benign SolventsUse of water or solvent-free conditionsAqueous Sonogashira coupling. nih.gov
Phosgene-Free SynthesisAvoiding highly toxic reagentsCarbamate formation from CO2 and amines. rsc.org

Multidisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The true potential of this compound will be realized through multidisciplinary research that bridges organic chemistry, chemical biology, and materials science. chemscene.com The ability to synthesize and functionalize this molecule (organic chemistry) provides the tools to create probes for biological systems (chemical biology) and to build novel functional materials (materials science).

Future projects could involve the synthesis of chiral, alkyne-functionalized polymers for use as scaffolds in tissue engineering, where the chiral centers could influence cell adhesion and proliferation. chiralpedia.com In another example, the molecule could be incorporated into a drug delivery system where the alkyne serves as a "click" handle for attaching targeting ligands, and the chirality influences the drug's interaction with its biological target. The development of such complex systems will require close collaboration between scientists from different disciplines. The versatility of propargylamines, the core structure of this compound, has already demonstrated their utility in synthesizing a wide array of heterocyclic compounds and other valuable organic derivatives. sci-hub.seacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.